N-(5-chloro-2-methoxyphenyl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
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Overview
Description
N-(5-CHLORO-2-METHOXYPHENYL)-1-(1H-1,2,3,4-TETRAAZOL-1-YL)-1-CYCLOHEXANECARBOXAMIDE is a synthetic organic compound that belongs to the class of carboxamides. This compound features a complex structure with a chlorinated methoxyphenyl group, a tetraazole ring, and a cyclohexanecarboxamide moiety. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-CHLORO-2-METHOXYPHENYL)-1-(1H-1,2,3,4-TETRAAZOL-1-YL)-1-CYCLOHEXANECARBOXAMIDE typically involves multiple steps:
Formation of the Tetraazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorinated Methoxyphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Coupling with Cyclohexanecarboxamide: The final step often involves amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group.
Reduction: Reduction reactions could target the nitro groups if present.
Substitution: The chlorine atom on the phenyl ring can be a site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include KMnO₄ and H₂O₂.
Reduction: Reducing agents like NaBH₄ or LiAlH₄ may be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a phenol derivative, while substitution could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a biochemical probe.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The tetraazole ring could mimic biological ligands, while the carboxamide group might form hydrogen bonds with target proteins.
Comparison with Similar Compounds
Similar Compounds
N-(5-CHLORO-2-METHOXYPHENYL)-1-(1H-1,2,3,4-TETRAAZOL-1-YL)-1-CYCLOHEXANECARBOXAMIDE: can be compared to other carboxamides with similar structural motifs.
N-(5-CHLORO-2-METHOXYPHENYL)-1-(1H-1,2,3,4-TETRAAZOL-1-YL)-1-CYCLOHEXANECARBOXAMIDE: might be unique due to the specific arrangement of its functional groups, which could confer unique biological activities or chemical reactivity.
Uniqueness
The uniqueness of N-(5-CHLORO-2-METHOXYPHENYL)-1-(1H-1,2,3,4-TETRAAZOL-1-YL)-1-CYCLOHEXANECARBOXAMIDE lies in its combination of a chlorinated methoxyphenyl group, a tetraazole ring, and a cyclohexanecarboxamide moiety, which might not be commonly found together in other compounds.
Properties
Molecular Formula |
C15H18ClN5O2 |
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Molecular Weight |
335.79 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C15H18ClN5O2/c1-23-13-6-5-11(16)9-12(13)18-14(22)15(7-3-2-4-8-15)21-10-17-19-20-21/h5-6,9-10H,2-4,7-8H2,1H3,(H,18,22) |
InChI Key |
NPWCYEUQWNUTMQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C2(CCCCC2)N3C=NN=N3 |
Origin of Product |
United States |
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